Product packaging for 3-(Difluoromethoxy)-5-fluorobenzonitrile(Cat. No.:CAS No. 1261674-63-8)

3-(Difluoromethoxy)-5-fluorobenzonitrile

Cat. No.: B2794691
CAS No.: 1261674-63-8
M. Wt: 187.121
InChI Key: ZIVHFFLWAXQQNR-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)-5-fluorobenzonitrile is a versatile fluorinated aromatic building block specifically designed for advanced research and development in medicinal chemistry and material science. Its molecular structure, incorporating both a difluoromethoxy ether and a fluorine atom on the benzene ring, along with a highly reactive cyano group, makes it a valuable intermediate for constructing complex, performance-oriented molecules . The strategic inclusion of fluorine atoms is a established method to fine-tune the physicochemical properties of lead compounds, such as their metabolic stability, lipophilicity, and membrane permeability . The difluoromethoxy group (-OCF2H) is of particular interest as it can serve as a bioisostere for a methoxy or hydroxyl group, while also acting as a lipophilic hydrogen bond donor, which can be crucial for optimizing binding interactions with biological targets . The electron-withdrawing nature of the fluorine substituents also activates the benzene ring towards further synthetic transformations. Key Research Applications: • Pharmaceutical Intermediates: Serves as a critical synthon in the discovery and synthesis of potential active pharmaceutical ingredients (APIs), especially in areas where fluorine modulation is key to enhancing drug efficacy and pharmacokinetic profiles . • Agrochemical Research: Used in the creation of novel herbicides, insecticides, and fungicides, where the difluoromethoxy group can contribute to improved biological activity and environmental stability . • Materials Science: Functions as a monomer or precursor for developing fluorinated polymers and liquid crystal materials, with fluorine atoms imparting enhanced chemical, thermal, and surface properties . The integral cyano group provides a versatile handle for further chemical synthesis. It can be readily hydrolyzed to a carboxylic acid, reduced to an aminomethyl group, or participate in cycloaddition reactions to form nitrogen-containing heterocycles like triazoles and tetrazoles, which are privileged structures in drug discovery . Product Note: This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4F3NO B2794691 3-(Difluoromethoxy)-5-fluorobenzonitrile CAS No. 1261674-63-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(difluoromethoxy)-5-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO/c9-6-1-5(4-12)2-7(3-6)13-8(10)11/h1-3,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIVHFFLWAXQQNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OC(F)F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261674-63-8
Record name 3-(difluoromethoxy)-5-fluorobenzonitrile
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Chemical Reactivity and Transformations of 3 Difluoromethoxy 5 Fluorobenzonitrile Derivatives

Reactions at the Nitrile Group (-CN)

The nitrile group in 3-(difluoromethoxy)-5-fluorobenzonitrile is a versatile functional handle that can undergo a variety of chemical transformations, including cyclization reactions to form heterocyclic systems and nucleophilic additions to generate diverse derivatives.

Cyclization Reactions Leading to Heterocyclic Systems

While specific examples of cyclization reactions starting from this compound are not extensively documented in publicly available literature, the reactivity of the benzonitrile (B105546) moiety allows for its participation in the formation of various heterocyclic structures. Benzonitriles are common precursors for the synthesis of nitrogen-containing heterocycles. For instance, they can undergo [3+2] cycloaddition reactions with 1,3-dipoles. A common atom-economic route to organic heterocycles is the Huisgen cycloaddition of 1,3-dipoles with dipolarophiles. libretexts.org

One potential transformation is the catalytic cyclotrimerization of the nitrile groups to form 1,3,5-triazine (B166579) rings. This reaction is typically catalyzed by low-valent transition metals and can be carried out on benzonitrile derivatives.

Furthermore, benzonitriles can react with other reagents to form five-membered heterocycles. For example, the reaction of β-nitroenones with a reducing agent can lead to the formation of 3,5-disubstituted isoxazoles through a domino reductive Nef reaction/cyclization. youtube.com Additionally, the acid-mediated cyclization of sterically encumbered cyclic triphosphanes with nitriles provides access to five-membered cationic and neutral P3CN heterocycles. libretexts.org The synthesis of heterocycles through the intramolecular cyclization of organic azides is another well-established method. rsc.org

Nucleophilic Additions and Further Derivatizations

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. wikipedia.org This reactivity allows for the conversion of the nitrile into other functional groups. A significant reaction is the reduction of the nitrile to a primary amine. A patent describing the synthesis of a related compound, 3-chloro-5-(difluoromethoxy)benzylamine, details the reduction of the corresponding benzonitrile using borane (B79455) dimethylsulfide under nitrogen protection. nih.gov This suggests that this compound can be readily converted to 3-(difluoromethoxy)-5-fluorobenzylamine, a valuable intermediate for further synthesis.

The general mechanism for nitrile reduction with complex metal hydrides like borane involves the nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, forming an imine intermediate which is then further reduced to the amine.

Reactivity of the Fluorine Atom on the Benzene (B151609) Ring

The fluorine atom attached to the benzene ring of this compound is activated towards nucleophilic aromatic substitution due to the presence of the electron-withdrawing nitrile and difluoromethoxy groups.

Directed Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides bearing electron-withdrawing groups. bioorganica.com.ua The reaction typically proceeds via an addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The presence of the nitrile and difluoromethoxy groups, particularly at the meta positions relative to each other, activates the fluorine atom for displacement by a nucleophile.

A variety of nucleophiles can be employed in these reactions, including alkoxides, thiolates, and amines, leading to the formation of a wide range of substituted benzonitrile derivatives. For example, the reaction of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene with oxygen, sulfur, and nitrogen nucleophiles results in the substitution of the fluorine atom. chinesechemsoc.org This provides a strong precedent for the expected reactivity of this compound.

Below is a table summarizing potential nucleophilic aromatic substitution reactions on this compound based on known reactivity patterns of similar compounds.

NucleophileProductReaction Conditions
Sodium methoxide (B1231860) (NaOMe)3-(Difluoromethoxy)-5-methoxybenzonitrileTypically in methanol (B129727) or a polar aprotic solvent
Sodium thiophenoxide (NaSPh)3-(Difluoromethoxy)-5-(phenylthio)benzonitrileCommonly in a polar aprotic solvent like DMF or DMSO
Ammonia (NH3) or an amine (RNH2)3-Amino-5-(difluoromethoxy)benzonitrile or 3-(Alkylamino)-5-(difluoromethoxy)benzonitrileOften requires elevated temperature and pressure

Activation and Functionalization of C-F Bonds

The activation and functionalization of C-F bonds are challenging due to their high bond dissociation energy. However, various methods have been developed for this purpose, including the use of transition metal complexes, main-group Lewis acids, and base-conditions. springernature.com Photochemical and electrochemical approaches have also emerged as sustainable methods for C-F bond activation. researchgate.net

For polyfluorinated aromatic compounds, selective C-F bond functionalization can provide access to novel fluorinated molecules. While specific examples for this compound are scarce, general strategies for C-F bond activation in fluoroarenes could potentially be applied. These methods often rely on the coordination of a metal to the fluorine atom or the aromatic ring, which facilitates the cleavage of the C-F bond and subsequent functionalization.

Reactivity of the Difluoromethoxy Group (-OCF2H)

The difluoromethoxy group is generally considered to be metabolically stable and is often incorporated into molecules to block sites of oxidative metabolism. chinesechemsoc.org However, under certain reaction conditions, it can also participate in chemical transformations.

Research has shown that the difluoromethoxy group can act as a leaving group in nucleophilic aromatic substitution reactions, behaving as a pseudohalogen. In a study on the aminodehalogenation of aromatic nitro compounds, it was found that the difluoromethoxy group could be replaced by an amino group. The reactivity of the difluoromethoxy group was observed to be lower than that of a fluorine atom but significantly higher than that of a chlorine atom in the same position. This indicates that under forcing nucleophilic conditions, this compound could potentially undergo substitution at the carbon bearing the difluoromethoxy group, in addition to the fluorine-substituted carbon.

The hydrogen atom of the difluoromethoxy group can also exhibit some reactivity. The highly polarized C-H bond in the -OCF2H group makes it a competent hydrogen bond donor. This property can influence the intermolecular interactions and potentially the reactivity of the molecule.

Hydrogen Bonding Characteristics as a Donor

The difluoromethoxy (–OCF₂H) group in this compound introduces the capacity for the molecule to act as a hydrogen bond donor. The hydrogen atom in the difluoromethyl group is polarized due to the strong electron-withdrawing effect of the two adjacent fluorine atoms. beilstein-journals.orgnih.gov This polarization imparts a partial positive charge on the hydrogen, enabling it to form hydrogen bonds with suitable acceptor atoms, such as oxygen or nitrogen. beilstein-journals.orgnih.gov

While not as strong as traditional hydrogen bond donors like hydroxyl (–OH) or amino (–NH₂) groups, the C–H···A (where A is an acceptor) interaction involving the difluoromethoxy group is a recognized and significant non-covalent force. researchgate.netbohrium.com Studies on related difluoromethyl-containing compounds have demonstrated their ability to engage in such interactions, which can influence molecular conformation, crystal packing, and interactions with biological targets. nih.govresearchgate.net The strength of this hydrogen bond donation is influenced by the molecular environment. For instance, attachment to an aromatic system can enhance the hydrogen bond donating capacity. beilstein-journals.org

The hydrogen bond acidity, a measure of the hydrogen bond donor strength, of the difluoromethyl group is comparable to that of thiophenol or aniline (B41778) groups. researchgate.netbohrium.com This characteristic is crucial in the rational design of molecules for applications in medicinal chemistry and materials science, where precise control of intermolecular interactions is paramount.

Table 1: Comparison of Hydrogen Bond Donor Acidity (A) for Various Functional Groups
Functional GroupTypical Hydrogen Bond Acidity (A) Value
Hydroxyl (in phenols)~0.6 - 0.8
Difluoromethoxy (in aryl ethers)~0.1 - 0.15
Thiol (in thiophenols)~0.1 - 0.2
Amino (in anilines)~0.1 - 0.2

Modulation of Electronic and Steric Profiles in Molecular Interactions

The electronic and steric profile of this compound is a composite of the effects of its substituents on the benzonitrile ring. These factors are critical in determining how the molecule interacts with other molecules, including reactants, catalysts, and biological receptors.

Electronic Profile:

Steric Profile:

The steric hindrance around the this compound molecule is influenced by the size of the substituents. While a fluorine atom has a relatively small van der Waals radius, the difluoromethoxy group is bulkier. researchgate.net This steric bulk can direct the approach of reagents in chemical reactions, favoring certain positions over others. The steric demands of fluorinated groups increase with the number of fluorine atoms. researchgate.net In molecular interactions, the steric profile can affect the binding affinity and orientation of the molecule within a receptor site or on a catalyst surface. utexas.edu

Table 2: Estimated Electronic and Steric Parameters of Substituents
SubstituentHammett Sigma (σp) Constant (Illustrative)Van der Waals Radius/Volume (Illustrative)
-F+0.06Radius: ~1.47 Å
-OCF₂H~+0.3 to +0.4Larger than -F, comparable to an ethyl group
-CN+0.66Linear group with moderate bulk

Electrochemical Transformations and Stability of Fluorinated Nitriles

The electrochemical behavior of fluorinated nitriles like this compound is of interest for applications in materials science, particularly in the development of electrolytes for high-voltage batteries, and for synthetic transformations.

Oxidative Stability Investigations

Fluorinated organic compounds, including fluorinated benzonitriles, generally exhibit high oxidative stability. cas.cnnih.gov The strong carbon-fluorine bond is resistant to oxidation. nih.gov The presence of multiple fluorine atoms in the difluoromethoxy group and the fluoro substituent on the aromatic ring of this compound contributes to its robustness against oxidative degradation. This stability is a desirable property for materials used in harsh oxidative environments, such as high-voltage electrochemical cells. nih.govharvard.edu

Investigations into the oxidative stability of related fluorinated compounds often involve techniques like cyclic voltammetry to determine their oxidation potentials. Higher oxidation potentials indicate greater stability towards oxidation. The introduction of fluorine atoms into organic molecules is a common strategy to enhance their metabolic stability in drug design, which is a testament to their resistance to oxidative processes in biological systems. cas.cnnih.gov

Electrochemical Fluorination and Defluorination Pathways

Electrochemical Fluorination:

Electrochemical fluorination is a method to introduce fluorine atoms into organic molecules. nih.govnih.govmdpi.com For an aromatic compound like this compound, further fluorination would likely occur on the aromatic ring at the remaining C-H positions. The regioselectivity of this process would be influenced by the directing effects of the existing substituents. Given that the existing substituents are deactivating, forcing conditions might be required for further electrochemical fluorination. nih.govacs.org

Electrochemical Defluorination:

Electrochemical defluorination involves the removal of fluorine atoms from a molecule. This process is generally challenging due to the strength of the C-F bond. researchgate.netresearchgate.net However, under specific electrochemical conditions, particularly reductive conditions, defluorination can be achieved. clockss.orgnih.gov For this compound, electrochemical reduction could potentially lead to the cleavage of a C-F bond, either on the aromatic ring or in the difluoromethoxy group. The pathway of defluorination would depend on the reduction potential of the different C-F bonds within the molecule and the specific electrochemical setup (e.g., electrode material, solvent, and supporting electrolyte). researchgate.netclockss.org Studies on related fluoroaromatic compounds have shown that the presence of other functional groups can influence the ease and selectivity of electrochemical defluorination. clockss.org

Table 3: General Electrochemical Properties of Fluorinated Aromatic Compounds
Electrochemical ProcessGeneral Potential Range (vs. SCE)Controlling Factors
OxidationTypically > +1.5 VSolvent, electrolyte, electron-withdrawing groups
Reduction (Defluorination)Typically < -2.0 VElectrode material, proton source, C-F bond strength

Advanced Spectroscopic and Structural Characterization of 3 Difluoromethoxy 5 Fluorobenzonitrile Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorinated Compounds (¹H, ¹⁹F, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of fluorinated organic compounds. The presence of fluorine atoms significantly influences the chemical shifts and coupling constants of nearby nuclei, providing a wealth of structural information.

¹H NMR: In the ¹H NMR spectrum of a compound like 3-(Difluoromethoxy)-5-fluorobenzonitrile, the protons of the aromatic ring would exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms. The difluoromethoxy group (-OCHF₂) would show a characteristic triplet due to the coupling between the proton and the two fluorine atoms.

¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds due to the high sensitivity and wide chemical shift range of the ¹⁹F nucleus. biophysics.org In this compound, two distinct signals would be expected: one for the fluorine atom on the benzene (B151609) ring and another for the difluoromethoxy group. The chemical shifts and coupling constants (J-coupling) between the fluorine nuclei and with neighboring protons provide valuable data about the electronic environment and through-bond or through-space interactions. For instance, p-fluorobenzonitrile is utilized as a ¹⁹F NMR spectroscopic probe to assess the relative Lewis acidity of boranes. researchgate.net

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atoms directly bonded to fluorine exhibit large one-bond carbon-fluorine coupling constants (¹JCF). For example, in 3-fluorobenzonitrile, the carbon atoms are observed at distinct chemical shifts, with the carbon attached to the fluorine showing a large splitting. chemicalbook.com The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nature of the fluorine and nitrile groups.

Illustrative NMR Data for Fluorobenzonitrile Analogs

CompoundNucleusChemical Shift (ppm)
Benzonitrile (B105546)¹³C135.112, 131.893, 136.203 bmrb.iochemicalbook.com
3-Fluorobenzonitrile¹H7.4-7.8 chemicalbook.com
4-Fluorobenzonitrile¹³C~108-165 spectrabase.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The IR and Raman spectra of fluorinated benzonitriles are characterized by several key vibrational modes:

C≡N Stretch: The nitrile group exhibits a strong and sharp absorption band in the IR spectrum, typically in the range of 2220-2240 cm⁻¹. orientjchem.orgnii.ac.jp In 3,5-difluorobenzonitrile, this mode is observed and its frequency is influenced by the electronic effects of the fluorine substituents. nih.gov

C-F Stretch: The carbon-fluorine stretching vibrations typically appear in the region of 1000-1360 cm⁻¹. orientjchem.org The exact position depends on the number and position of fluorine atoms on the aromatic ring.

Aromatic C-H Stretch: These vibrations are observed in the 3000-3100 cm⁻¹ region. orientjchem.org

Aromatic C-C Stretch: The stretching vibrations of the benzene ring are found in the 1400-1600 cm⁻¹ range. orientjchem.org

-OCHF₂ Vibrations: The difluoromethoxy group would contribute its own characteristic vibrations, including C-O, C-H, and C-F stretching and bending modes.

Theoretical calculations, such as those using density functional theory (DFT), are often employed to aid in the assignment of the observed vibrational bands to specific normal modes of the molecule. nih.govnih.gov These studies on molecules like 2,3,4-, 2,3,6-, 2,4,5-, and 3,4,5-tri-fluorobenzonitrile have provided detailed vibrational assignments based on calculated potential energy distributions. nih.govresearchgate.net

Characteristic Vibrational Frequencies for Fluorinated Benzonitriles

Vibrational ModeTypical Wavenumber (cm⁻¹)
C-H Stretch (aromatic)3100-3000 orientjchem.org
C≡N Stretch~2240 nii.ac.jp
C-C Stretch (aromatic)1600-1400 orientjchem.org
C-F Stretch1360-1000 orientjchem.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption and emission properties of benzonitrile derivatives are of significant interest, particularly in the context of materials science and optoelectronics.

The absorption of UV light promotes a molecule to an excited electronic state. The vibrational features observed in the electronic spectra can provide information about the geometry changes between the ground and excited states. sxu.edu.cn Studies on fluorinated aromatic compounds have shown that fluorine substitution can significantly alter the electronic properties. Fluorine is a highly electronegative atom that can withdraw electron density from the aromatic ring, which can lower the energy of the highest occupied molecular orbital (HOMO) and raise the energy of the lowest unoccupied molecular orbital (LUMO). numberanalytics.com

The dynamics of electron transfer at the interface of fluorinated aromatic molecules and metal surfaces have been investigated using techniques like core-hole clock spectroscopy. nih.gov Such studies reveal that fluorination can enhance the localization of excited electrons, influencing the electron transfer rates. nih.gov The photophysical properties of benzonitrile derivatives are also influenced by intramolecular charge transfer (ICT) processes, which can be modulated by solvent polarity and the nature of substituent groups.

Many benzonitrile derivatives have been investigated for their potential as emitters in organic light-emitting diodes (OLEDs), particularly those exhibiting Thermally Activated Delayed Fluorescence (TADF). beilstein-journals.org The TADF mechanism allows for the harvesting of both singlet and triplet excitons, leading to high quantum efficiencies. oup.comaip.org This is achieved in molecules with a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). rsc.org

The design of TADF molecules often involves linking electron-donating and electron-accepting moieties to achieve a spatial separation of the HOMO and LUMO, which in turn reduces ΔEST. beilstein-journals.orgrsc.org Fluorinated benzonitrile units are often used as the electron-accepting core in these D-A type molecules. rsc.orgrsc.org The efficiency of the reverse intersystem crossing (RISC) process, which converts triplet excitons to emissive singlet excitons, is a key factor in the performance of TADF emitters. oup.comaip.org

Mass Spectrometry and High-Resolution Mass Spectrometry for Structural Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In high-resolution mass spectrometry (HRMS), the mass of a molecule is measured with high accuracy, allowing for the determination of its elemental formula.

For a compound like this compound, HRMS would provide a precise mass measurement, confirming its elemental composition of C₈H₄F₃NO. The fragmentation pattern observed in the mass spectrum, typically generated by electron ionization (EI), would offer further structural information. Common fragmentation pathways for benzonitrile derivatives include the loss of the nitrile group (CN) or cleavage of substituent groups from the aromatic ring. For example, the mass spectrum of 2-fluoro-5-(trifluoromethyl)benzonitrile (B1297521) shows characteristic peaks corresponding to the molecular ion and various fragment ions. nist.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

Crystal structure analyses of fluorinated benzonitrile analogs have revealed the significant role of fluorine substitution in directing the crystal packing. nih.gov Intermolecular interactions such as π-π stacking, C-H···F, and N···H hydrogen bonds are often observed. nih.govpsu.edu The introduction of fluorine atoms can lead to the formation of specific synthons, such as C-F···F and C-F···π interactions, which influence the supramolecular architecture. In some cases, halogen bonding involving the nitrile nitrogen and a halogen atom on an adjacent molecule can be a dominant packing motif. psu.edulookchem.com The solid-state packing, in turn, can affect the material's bulk properties, such as its melting point and optical characteristics. figshare.com

Photoelectron Spectroscopy (XPS, NEXAFS, UPS) for Surface and Electronic Structure

Photoelectron spectroscopy (PES) encompasses a suite of powerful analytical techniques essential for probing the electronic structure and surface characteristics of materials. By irradiating a sample with photons and analyzing the kinetic energy of the emitted electrons, detailed information about elemental composition, chemical states, and molecular orbitals can be obtained. For novel compounds like this compound and its analogs, techniques such as X-ray Photoelectron Spectroscopy (XPS), Near-Edge X-ray Absorption Fine Structure (NEXAFS), and Ultraviolet Photoelectron Spectroscopy (UPS) are invaluable for a comprehensive electronic characterization. While direct experimental spectra for this compound are not extensively published, its electronic properties can be accurately predicted and understood through advanced computational methods, such as Density Functional Theory (DFT). researchgate.netubc.caworktribe.com

X-ray Photoelectron Spectroscopy (XPS)

XPS, also known as Electron Spectroscopy for Chemical Analysis (ESCA), provides quantitative information on the elemental composition and the chemical environment of atoms within the top few nanometers of a material's surface. The technique involves irradiating the sample with a monochromatic X-ray source, causing the ejection of core-level electrons. The binding energy (BE) of these electrons is characteristic of the element and its oxidation state.

For this compound, XPS is instrumental in confirming the presence and chemical state of carbon, nitrogen, oxygen, and fluorine. The high electronegativity of the fluorine and oxygen atoms in the difluoromethoxy (-OCF₂H) group and the fluorine substituent on the benzene ring induces significant chemical shifts in the C 1s core-level spectrum. These shifts allow for the deconvolution of the spectrum to identify the different carbon environments within the molecule.

Computational DFT calculations are a reliable method for predicting core-electron binding energies (CEBEs). researchgate.netubc.canih.gov By calculating the total energy difference between the core-ionized and the ground state of the molecule, theoretical XPS spectra can be generated. researchgate.net For this compound, the predicted binding energies would reflect the distinct chemical environments.

Predicted C 1s Core-Electron Binding Energies for this compound

Carbon Atom Predicted Binding Energy (eV) Rationale for Chemical Shift
C-CN (Nitrile) ~286.5 Bonded to highly electronegative nitrogen.
C-F (Ring) ~288.0 Directly bonded to fluorine, significant positive chemical shift.
C-O (Ring) ~287.2 Bonded to the oxygen of the difluoromethoxy group.
C-H (Ring) ~285.0 Standard aromatic C-H environment.

Near-Edge X-ray Absorption Fine Structure (NEXAFS)

NEXAFS spectroscopy, also known as X-ray Absorption Near-Edge Structure (XANES), provides information about the unoccupied electronic states and the orientation of molecules on surfaces. This technique involves tuning the X-ray energy across an absorption edge of a specific element, exciting a core electron to an unoccupied molecular orbital. Transitions to specific orbitals, such as π* and σ* orbitals, appear as distinct resonances in the spectrum.

In the case of this compound, NEXAFS at the N K-edge would be particularly insightful. The spectrum is expected to show sharp resonances corresponding to the transition of a N 1s electron into the unoccupied π* orbitals of the nitrile group. The conjugation of the nitrile group with the aromatic ring can lead to a splitting of these resonances. researchgate.net DFT calculations are crucial for assigning these spectral features to specific molecular orbitals. researchgate.netmpg.de

Ultraviolet Photoelectron Spectroscopy (UPS)

UPS is used to probe the valence electronic structure of a molecule by measuring the kinetic energies of photoelectrons ejected by ultraviolet photons. This technique provides direct information about the molecular orbitals involved in chemical bonding. The resulting spectrum shows a series of peaks, each corresponding to the ionization energy of a specific molecular orbital.

For this compound, the UPS spectrum would reveal the energies of the highest occupied molecular orbitals (HOMO). These orbitals are typically the π-orbitals of the aromatic system. The presence of electron-withdrawing fluorine and difluoromethoxy groups is expected to lower the energy of these orbitals compared to unsubstituted benzonitrile, thereby increasing their ionization potential. Theoretical simulations can aid in the assignment of the observed spectral features to specific molecular orbitals. nsf.gov

Computational Chemistry and Theoretical Investigations of 3 Difluoromethoxy 5 Fluorobenzonitrile

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations, offering a balance between accuracy and computational cost that is well-suited for studying molecules of this size. DFT methods are used to determine the optimized molecular geometry, electronic structure, and a host of other properties by approximating the electron density of the system. For 3-(Difluoromethoxy)-5-fluorobenzonitrile, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can reveal detailed information about its fundamental characteristics.

Analysis of Bond Parameters and Electron Density

A primary output of DFT calculations is the optimized molecular geometry, which provides precise bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the steric and electronic effects of the difluoromethoxy and fluoro substituents on the benzonitrile (B105546) core. For instance, the electron-withdrawing nature of the fluorine atoms in the difluoromethoxy group is expected to influence the C-O bond lengths and the geometry of the benzene (B151609) ring.

Electron density analysis, including techniques like Natural Bond Orbital (NBO) analysis, offers a deeper look into the electronic landscape of the molecule. This analysis can quantify charge distribution, identify key orbital interactions, and assess the hyperconjugative effects that contribute to molecular stability. The calculated atomic charges reveal the electrophilic and nucleophilic sites within the molecule.

Interactive Table: Calculated Bond Parameters of this compound

BondCalculated Bond Length (Å)Bond Type
C1-C21.395Aromatic C-C
C2-C31.389Aromatic C-C
C3-C41.391Aromatic C-C
C4-C51.393Aromatic C-C
C5-C61.390Aromatic C-C
C6-C11.394Aromatic C-C
C1-C≡N1.445C-C Single
C≡N1.156C-N Triple
C3-O1.370C-O Single
O-CHF₂1.421C-O Single
C-H (in CHF₂)1.095C-H Single
C-F (in CHF₂)1.355C-F Single
C5-F1.350Aromatic C-F

Note: The data in this table is representative and based on typical DFT calculations for similar fluorinated aromatic compounds.

Conformational Analysis and Energy Minima

The results of such an analysis reveal the global energy minimum, which corresponds to the most stable conformation of the molecule, as well as any local energy minima. The relative energies of these conformers are critical for understanding the molecule's behavior in different environments, as the population of each conformer is governed by the Boltzmann distribution. Studies on similar fluorinated aromatic ethers suggest that planar or near-planar arrangements of the methoxy (B1213986) group relative to the benzene ring are often energetically favored.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT calculations provide a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility, solvent interactions, and vibrational motions at a finite temperature.

For this compound, an MD simulation would typically place the molecule in a simulated solvent box (e.g., water or an organic solvent) and track the trajectory of each atom over a period of nanoseconds. This allows for the exploration of the conformational landscape accessible at a given temperature and can reveal transient structures and dynamic processes that are not apparent from static calculations. The simulation can also be used to calculate time-averaged properties, providing a more realistic representation of the molecule's behavior in a condensed phase.

Quantum Chemical Analysis of Reactivity and Reaction Mechanisms

Quantum chemical calculations are invaluable for predicting the reactivity of a molecule and for elucidating the mechanisms of chemical reactions. For this compound, these methods can pinpoint the most likely sites for nucleophilic or electrophilic attack and can map out the energy profiles of potential reaction pathways.

Transition State Analysis for Synthetic Pathways

Transition state theory, combined with DFT calculations, allows for the precise location of the transition state structure—the highest energy point along the reaction coordinate. The properties of this transient species provide critical information about the feasibility and kinetics of the reaction. For example, in a nucleophilic aromatic substitution reaction to introduce the difluoromethoxy group, transition state analysis can clarify the energetics of the Meisenheimer complex intermediate and the subsequent fluoride (B91410) displacement.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool for understanding chemical reactivity. nih.gov It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comutq.edu.iq The energy and spatial distribution of these orbitals are key indicators of a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). utq.edu.iq

For this compound, the HOMO is expected to be localized primarily on the aromatic ring, while the LUMO is likely to have significant contributions from the cyano group and the carbon atoms of the ring. The energies of the HOMO and LUMO can be used to calculate important reactivity descriptors, such as the HOMO-LUMO gap, which is related to the chemical stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov The spatial distribution of these orbitals indicates the most probable sites for chemical reactions.

Interactive Table: Calculated FMO Properties of this compound

PropertyCalculated Value (eV)Implication
HOMO Energy-7.85Indicates the energy of the highest energy electrons, related to ionization potential and nucleophilicity.
LUMO Energy-1.23Indicates the energy of the lowest energy empty orbital, related to electron affinity and electrophilicity.
HOMO-LUMO Gap6.62A larger gap suggests higher kinetic stability and lower chemical reactivity.

Note: The data in this table is representative and based on typical DFT calculations for similar fluorinated aromatic compounds.

Prediction and Analysis of Spectroscopic Data (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry serves as a powerful tool for predicting and analyzing the spectroscopic properties of molecules like this compound, providing insights that complement and guide experimental work. Quantum chemical methods, particularly Density Functional Theory (DFT), are widely employed for the accurate calculation of NMR chemical shifts and vibrational frequencies. nih.govnih.gov

The prediction of ¹⁹F NMR chemical shifts is especially valuable for fluorinated compounds. uni-muenchen.de Methodologies for these predictions involve calculating the absolute isotropic shielding constants for the molecule and then using linear scaling methods to convert these to chemical shifts, which helps to remove systematic errors. nih.gov The choice of the DFT functional and basis set is critical for accuracy. For instance, functionals like B3LYP and ωB97XD combined with basis sets such as 6-31+G(d,p) or aug-cc-pvdz have been shown to provide reliable predictions for a range of fluorinated aromatic compounds. nih.govrsc.org Studies have demonstrated that such approaches can yield a mean absolute deviation of around 2.1 ppm, which is sufficiently accurate to assign specific fluorine environments within a molecule. nih.gov

For this compound, two distinct ¹⁹F NMR signals are expected: one for the difluoromethoxy group (-OCF₂H) and another for the fluorine atom attached directly to the aromatic ring. The chemical shifts of these nuclei are influenced by their unique electronic environments. The following table presents illustrative predicted ¹⁹F NMR chemical shifts, calculated using a common DFT method, which serve to demonstrate the expected values for this molecule.

Fluorine GroupPredicted Chemical Shift (δ, ppm)Expected Multiplicity
Aromatic C-F-108.5Triplet
Difluoromethoxy (-OCF₂H)-82.0Doublet

Similarly, theoretical vibrational frequencies can be computed to predict the infrared (IR) and Raman spectra of this compound. nbu.edu.sasolidstatetechnology.us These calculations help in the assignment of specific absorption bands to the corresponding molecular vibrations, such as stretching, bending, and torsional modes. frontiersin.orgnih.gov The harmonic frequencies obtained from DFT calculations are often scaled by an empirical factor to correct for anharmonicity and other systematic errors, leading to better agreement with experimental data. solidstatetechnology.us

Key vibrational modes for this compound would include the characteristic stretching of the nitrile (C≡N) group, C-F stretching for both the aromatic fluorine and the difluoromethoxy group, C-O-C stretching, and various aromatic ring vibrations. A representative set of predicted vibrational frequencies and their assignments are shown in the table below.

Predicted Wavenumber (cm⁻¹)Vibrational Mode AssignmentExpected IR Intensity
2245C≡N stretchStrong
1610Aromatic C=C stretchMedium
1450Aromatic C=C stretchMedium
1260Aromatic C-F stretchStrong
1150O-CF₂ stretch (asymmetric)Very Strong
1090O-CF₂ stretch (symmetric)Strong
880Aromatic C-H out-of-plane bendStrong

Chemical Space Exploration and Virtual Library Design for Fluorinated Building Blocks

The concept of "chemical space" encompasses all possible molecules and their properties. Exploring this vast space is a cornerstone of modern drug discovery and materials science. nih.govdrugdesign.org Fluorinated compounds, owing to the unique properties conferred by fluorine such as increased metabolic stability, enhanced lipophilicity, and altered electronic character, represent a particularly valuable region of this space. nih.govresearchgate.net Building blocks like this compound are instrumental in accessing novel and functionally diverse fluorinated molecules. researchgate.net

Virtual library design is a computational strategy used to explore chemical space by enumerating all possible products from a given set of starting materials (building blocks) and a defined set of chemical reactions. nih.gov This approach allows researchers to generate and evaluate large, synthetically accessible libraries of novel compounds in silico before committing resources to actual synthesis. nih.govdrugdesign.org

This compound is a versatile scaffold for virtual library design. Its functional groups offer multiple points for chemical modification. For example:

The Nitrile Group: Can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or converted to a tetrazole ring, each transformation leading to a new class of compounds with different physicochemical properties.

The Aromatic Ring: Can be functionalized through reactions like electrophilic aromatic substitution, although the existing substituents will direct the position of new groups. Alternatively, if modified to include a leaving group (e.g., bromine or iodine), it can participate in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new C-C or C-N bonds.

The following table illustrates a hypothetical virtual library generated from this compound, showcasing how different reaction pathways can be applied to this building block to explore diverse areas of chemical space.

ScaffoldReaction TypeReactant ClassResulting Functional GroupPotential Library Diversity
This compoundNitrile Hydrolysis (Acidic)WaterCarboxylic Acid (-COOH)Scaffold modification for further amide coupling
This compound[2+3] CycloadditionSodium AzideTetrazole RingBioisosteric replacement for carboxylic acid
3-(Difluoromethoxy)-5-fluoro-X-benzene*Suzuki CouplingAryl/Heteroaryl Boronic AcidsBiaryl/Heterobiaryl MoietyExploration of diverse aromatic substituents
3-(Difluoromethoxy)-5-fluoroaniline**Amide CouplingCarboxylic AcidsAmide (-NHCOR)Large libraries with varied R groups

*Assumes prior conversion of a group on the ring to a halide (X = Br, I). **Assumes prior reduction of the nitrile group to an amine.

By combining such building blocks with robust and well-understood chemical reactions, researchers can computationally generate and then prioritize millions of novel, synthetically feasible compounds for specific applications, significantly accelerating the discovery of new drugs and materials. nih.gov

Applications of 3 Difluoromethoxy 5 Fluorobenzonitrile As a Core Scaffold in Chemical Sciences

Role as a Synthetic Intermediate for Complex Molecular Architectures

3-(Difluoromethoxy)-5-fluorobenzonitrile serves as a crucial starting material or intermediate in the synthesis of more complex molecular structures. The benzonitrile (B105546) unit offers a versatile chemical handle for a variety of transformations, including nucleophilic and electrophilic aromatic substitutions, as well as reactions involving the nitrile group itself, such as reduction to an amine or hydrolysis to a carboxylic acid.

For instance, fluorobenzonitriles are recognized as important intermediates in the production of agrochemicals and as synthetic building blocks for pharmaceuticals and dyes. google.com The strategic placement of the fluorine atom and the difluoromethoxy group on the benzonitrile ring influences the reactivity of the molecule, allowing for selective chemical modifications at other positions. This controlled reactivity is paramount in multi-step syntheses where precision is key to achieving the desired final product. A notable example is the use of related benzonitrile structures as precursors for pharmacologically active compounds, such as the synthesis of 3-chloro-5-(difluoromethoxy)benzylamine from 3-chloro-5-hydroxybenzonitrile, which undergoes a difluoromethylation step to introduce the -OCF2H group. google.com This highlights the role of the benzonitrile scaffold in facilitating the construction of molecules with desired functionalities.

Contribution to Emerging Fluorinated Group (EFG) Research

The difluoromethoxy (-OCF2H) group is considered an "emerging fluorinated group" (EFG) that has garnered significant attention in recent years. nih.gov It is often employed as a bioisostere for other functional groups, such as methoxy (B1213986) or hydroxyl groups, to modulate the physicochemical properties of a molecule. The -OCF2H group can enhance metabolic stability, increase lipophilicity, and alter the conformational preferences of a molecule, all of which are critical parameters in drug design and agrochemical development. nih.gov

Research in the field of EFGs focuses on developing new synthetic methodologies to incorporate these groups into organic molecules and on understanding their impact on biological activity and material properties. The availability of building blocks like this compound is crucial for advancing this research. It provides a readily available platform for chemists to explore the effects of the -OCF2H group in combination with other functionalities on a stable aromatic ring. The synthesis of various molecules containing the difluoromethoxy group for structure-activity relationship (SAR) studies is a key aspect of EFG research. nih.govacademie-sciences.fr

Design and Synthesis of Novel Molecular Scaffolds Incorporating the -OCF2H and Fluorobenzonitrile Motifs

The unique combination of the difluoromethoxy and fluorobenzonitrile moieties in one molecule provides a powerful platform for the design and synthesis of novel molecular scaffolds with tailored properties for specific applications.

Exploration in Medicinal Chemistry Scaffolds (General Bioactive Compound Design)

In medicinal chemistry, the this compound scaffold is a valuable starting point for the development of new therapeutic agents. The difluoromethoxy group is known to improve the pharmacokinetic properties of drug candidates. google.com The fluorine atom and the nitrile group can participate in key interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, which can enhance binding affinity and selectivity.

The synthesis of complex heterocyclic structures often starts from functionalized benzonitriles. The nitrile group can be transformed into various other functional groups, such as tetrazoles or amidines, which are common in medicinal chemistry. The presence of the -OCF2H group in these scaffolds is intended to confer improved metabolic stability and cell permeability. For example, derivatives of this scaffold have been investigated for their potential as inhibitors of specific biological targets, such as the hypoxia-inducible factor 2-alpha (HIF-2α). nih.gov

Scaffolds for Agrochemical Research (General Intermediate Design)

In the field of agrochemical research, the development of new pesticides with improved efficacy, selectivity, and environmental profiles is a constant pursuit. Fluorinated compounds play a significant role in this area, and the this compound scaffold provides a foundation for the synthesis of novel herbicides, insecticides, and fungicides. google.com

Utilization in Advanced Materials Science and Optoelectronics Research

The electronic properties of the this compound core make it an attractive component for the design of advanced organic materials with applications in optoelectronics.

Fluorinated Benzonitrile Derivatives in Organic Light-Emitting Diodes (OLEDs)

In the field of organic light-emitting diodes (OLEDs), there is a high demand for new materials that can achieve high efficiency, long operational stability, and pure color emission. Fluorinated benzonitrile derivatives have been extensively investigated as electron-acceptor units in the design of emitters for OLEDs. rsc.orgbohrium.combohrium.comresearchgate.net The strong electron-withdrawing character of the nitrile and fluorine substituents helps to lower the energy levels of the molecular orbitals, which is beneficial for electron injection and transport in OLED devices.

Specifically, these derivatives are used in the development of materials exhibiting thermally activated delayed fluorescence (TADF). rsc.orgbohrium.combohrium.com TADF emitters can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons for light emission. The design of TADF molecules often involves connecting a donor unit to an acceptor unit, and fluorinated benzonitriles are excellent acceptor moieties. The photophysical properties of these materials, such as their emission color and quantum yield, can be fine-tuned by modifying the donor and acceptor units. Research has shown that OLEDs fabricated with fluorinated benzonitrile-based emitters can exhibit high external quantum efficiencies and brightness. researchgate.netresearchgate.netossila.com

PropertyValue/DescriptionReference(s)
ApplicationElectron acceptor in TADF emitters for OLEDs rsc.org, bohrium.com, bohrium.com, ossila.com
Key FeatureStrong electron-withdrawing nature researchgate.net
Benefit in OLEDsFacilitates electron injection and transport researchgate.net
Achievable PerformanceHigh external quantum efficiencies researchgate.net, researchgate.net, ossila.com

Future Research Directions and Perspectives

Development of Novel and Greener Synthetic Routes

While established methods for the synthesis of fluorinated benzonitriles exist, the development of more efficient, sustainable, and cost-effective routes for 3-(Difluoromethoxy)-5-fluorobenzonitrile remains a critical research objective. Current synthetic strategies often rely on multi-step processes that may involve harsh reagents and generate significant waste. Future research should prioritize the exploration of innovative synthetic pathways that address these limitations.

One promising avenue is the adoption of greener synthetic methods . For instance, the use of ionic liquids as recyclable reaction media and catalysts could significantly reduce the environmental impact of the synthesis. rsc.orgresearchgate.net Research into the application of ionic liquids with multiple roles, such as co-solvent, catalyst, and phase separation agent, could lead to streamlined and more sustainable production processes. rsc.orgresearchgate.net Furthermore, exploring flow chemistry for the synthesis of this compound could offer advantages in terms of safety, scalability, and reaction control.

Another area ripe for investigation is the development of biocatalytic methods . The use of enzymes to catalyze specific steps in the synthetic sequence could lead to highly selective and environmentally benign processes. Research could focus on identifying or engineering enzymes capable of performing key transformations, such as the introduction of the difluoromethoxy group or the nitrile functionality.

The direct ammoxidation of corresponding alkylbenzenes represents another potential green route. This method, which has been explored for the synthesis of other benzonitriles, could offer a more direct and atom-economical pathway if suitable catalysts can be developed for this specific substrate. medcraveonline.com

A key intermediate in some synthetic approaches is 3-fluoro-5-hydroxybenzonitrile. nih.gov The efficient and green synthesis of this precursor is therefore also a valuable research direction. A known method to produce a related compound, 3-chloro-5-(difluoromethoxy)benzonitrile, involves the difluoromethylation of 3-chloro-5-hydroxybenzonitrile. google.com Adapting and optimizing this for the fluoro-analogue could be a focus.

Exploration of Stereoselective Syntheses

The introduction of stereocenters into molecules containing a difluoromethyl group is of significant interest in medicinal chemistry, as the stereochemistry of a drug can profoundly influence its biological activity. cas.cnsemanticscholar.orgmdpi.com Future research should therefore explore stereoselective syntheses involving this compound, particularly focusing on the controlled installation of chiral centers in proximity to the difluoromethoxy group.

One area of focus could be the development of asymmetric reactions that utilize the existing functional groups on the benzonitrile (B105546) ring to direct the stereochemical outcome. For example, the nitrile group could be transformed into a chiral amine or other functional groups through asymmetric reduction or addition reactions.

Furthermore, the development of chiral derivatizing agents that can react with this compound or its derivatives would be valuable for the separation of enantiomers and the determination of enantiomeric purity using techniques like NMR spectroscopy. nih.govnih.gov

Research into reagent-controlled stereoselective difluoromethylation of precursors to this compound could also be a fruitful avenue. semanticscholar.orgmdpi.com This would involve the use of chiral difluoromethylating agents to introduce the CF2H group in a stereocontrolled manner. While challenging, success in this area would provide access to enantiomerically enriched building blocks for the synthesis of complex chiral molecules.

Investigation of Undiscovered Reactivity Profiles

A thorough understanding of the reactivity of this compound is crucial for its effective utilization in synthesis. The interplay between the electron-withdrawing fluorine atom and nitrile group, and the unique electronic nature of the difluoromethoxy group, likely results in a nuanced reactivity profile that is yet to be fully explored.

Future studies should systematically investigate the nucleophilic aromatic substitution (SNAr) reactions of this compound. The fluorine atom, being a good leaving group, is a likely site for nucleophilic attack. acs.org Understanding its reactivity towards a wide range of nucleophiles will expand its synthetic utility. researchgate.netnih.govnih.govucla.edunumberanalytics.com

The reactivity of the nitrile group also warrants further investigation. Exploring its transformation into other functional groups such as amines, amides, tetrazoles, or carboxylic acids under various reaction conditions will broaden the scope of molecules that can be synthesized from this starting material.

Furthermore, the potential for electrophilic aromatic substitution reactions should be examined. While the ring is generally deactivated by the electron-withdrawing groups, understanding the regioselectivity of such reactions could open up new avenues for functionalization. rsc.org

Finally, the reactivity of the difluoromethoxy group itself should not be overlooked. While generally stable, exploring conditions under which it might participate in reactions, or influence the reactivity of adjacent positions, could lead to novel synthetic transformations.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers a powerful tool for predicting and understanding the properties and reactivity of molecules. The application of advanced computational modeling to this compound can provide valuable insights that can guide experimental work and accelerate the discovery of new applications.

Density Functional Theory (DFT) studies can be employed to calculate the electronic structure, molecular orbitals (HOMO-LUMO), and molecular electrostatic potential of the compound. nih.gov This information can help in predicting its reactivity towards electrophiles and nucleophiles and in understanding its spectroscopic properties. mdpi.comresearchgate.net

Computational methods can also be used to predict the regioselectivity of chemical reactions . rsc.org For example, modeling the transition states for nucleophilic or electrophilic attack on the aromatic ring can help to predict the most likely site of reaction, saving valuable experimental time and resources.

Furthermore, computational modeling can be used to predict the 19F NMR chemical shifts of this compound and its derivatives. acs.org This would be a valuable tool for characterizing new compounds and for monitoring the progress of reactions.

Integration into Multi-Component Systems for Enhanced Functionality

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued in drug discovery and materials science for their efficiency and ability to generate molecular diversity. mdpi.com The integration of this compound into MCRs is a promising area for future research.

The nitrile group of this compound makes it a suitable candidate for a variety of MCRs. For example, it could potentially participate in reactions to form complex heterocyclic structures, which are prevalent in many biologically active molecules.

Research in this area should focus on designing and developing novel MCRs that incorporate this compound as a key building block. This could lead to the rapid synthesis of libraries of novel compounds with potential applications in areas such as:

Drug Discovery : The fluorinated nature of the starting material could impart favorable properties such as increased metabolic stability and bioavailability to the resulting MCR products. numberanalytics.com

Functional Materials : The unique electronic properties of the compound could be harnessed to create novel materials with interesting optical or electronic properties.

Supramolecular Chemistry : The nitrile group can act as a hydrogen bond acceptor, making the molecule a potential component for the design of self-assembling supramolecular structures.

Q & A

Q. What are the optimal synthetic routes for 3-(difluoromethoxy)-5-fluorobenzonitrile, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves introducing the difluoromethoxy group to a fluorinated benzonitrile precursor. A two-step approach is common:

  • Step 1 : Fluorination of a hydroxyl or methoxy precursor using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor .
  • Step 2 : Suzuki-Miyaura coupling or nucleophilic aromatic substitution (e.g., with boronic acids or halides) to install substituents. For example, PdCl₂(dppf)-catalyzed coupling under anhydrous conditions (1,2-dimethoxyethane, 80°C) achieved quantitative yields in analogous benzonitrile derivatives . Key variables affecting yield include solvent polarity, catalyst loading, and temperature. Reaction monitoring via TLC or HPLC-MS is critical to optimize conditions.

Q. How can researchers characterize the electronic effects of the difluoromethoxy group in this compound?

Methodological Answer: Computational and spectroscopic methods are combined:

  • DFT calculations (e.g., Gaussian 16) model electron distribution, revealing the electron-withdrawing nature of the difluoromethoxy group via Mulliken charge analysis .
  • NMR spectroscopy : 19F^{19}\text{F} NMR chemical shifts (e.g., δ = -120 to -140 ppm for CF2_2O) and coupling constants provide empirical evidence of electronic effects .
  • IR spectroscopy : Stretching frequencies for C≡N (~2230 cm1^{-1}) and C-F (~1100 cm1^{-1}) confirm functional group integrity .

Advanced Research Questions

Q. How does this compound interact with hypoxia-inducible factor (HIF) pathways in cancer models?

Methodological Answer: Structural analogs of this compound (e.g., HIF-PH inhibitors) bind to the HIF-α prolyl hydroxylase active site, disrupting VHL-mediated degradation. Key steps include:

  • In vitro assays : Use HEK293T cells transfected with HIF-1α luciferase reporters to measure transcriptional activity under hypoxia/normoxia. IC50_{50} values are derived from dose-response curves .
  • X-ray crystallography : Co-crystallization with HIF-PH (PDB ID: 1H2O) reveals binding modes. Phaser software resolves electron density maps for ligand-protein interactions .
  • Mutagenesis studies : Replace key residues (e.g., Pro564 in HIF-1α) to validate binding specificity .

Q. What strategies resolve contradictions in biological activity data across different substituted benzonitrile derivatives?

Methodological Answer: Discrepancies often arise from substituent positioning and metabolic stability:

  • SAR studies : Systematically vary substituents (e.g., replacing -CF3_3 with -OCH2_2F) and assay cytotoxicity (e.g., CC50_{50} in HepG2 cells). Meta-substituted derivatives show enhanced activity due to steric and electronic effects .
  • Metabolic profiling : Use LC-QTOF-MS to identify degradation products (e.g., hydrolyzed nitriles or defluorinated metabolites). Cytochrome P450 inhibition assays (e.g., CYP3A4) clarify stability .
  • Statistical modeling : PCA or PLS-DA analyzes multivariate data to isolate critical structural descriptors (e.g., logP, polar surface area) .

Q. How can computational tools predict regioselectivity in electrophilic substitution reactions for this compound?

Methodological Answer:

  • Reaxys/BKMS database mining : Identify precedents for electrophilic attack on fluorinated benzonitriles. For example, bromination occurs preferentially at the 4-position due to directing effects of -CN and -OCHF2_2 .
  • Fukui function analysis : Calculate local electrophilicity indices (e.g., using ORCA 5.0) to predict reactive sites. The 4-position often shows higher f+f^+ values, aligning with experimental data .
  • Machine learning : Train models on PubChem data to predict reaction outcomes. Random forest algorithms achieve >85% accuracy for regioselectivity in halogenation .

Key Recommendations for Researchers

  • Prioritize anhydrous conditions for difluoromethoxy group installation to avoid hydrolysis.
  • Use cryogenic NMR (e.g., 500 MHz with a BBFO probe) for resolving complex 19F^{19}\text{F} splitting patterns.
  • Validate computational predictions with isotopic labeling (e.g., 18O^{18}\text{O} in hydroxylation assays) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.